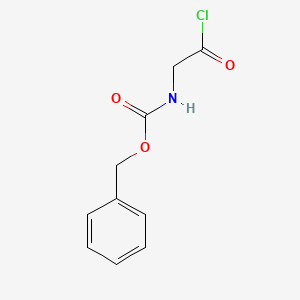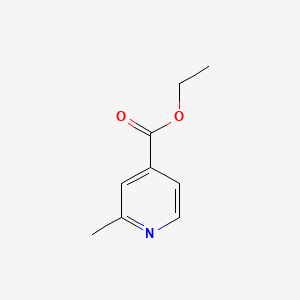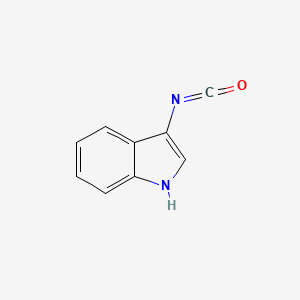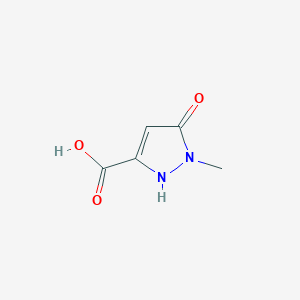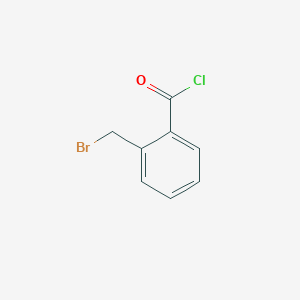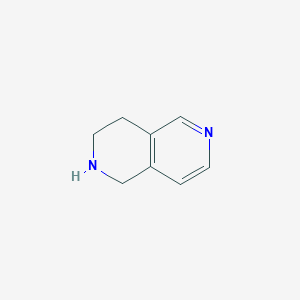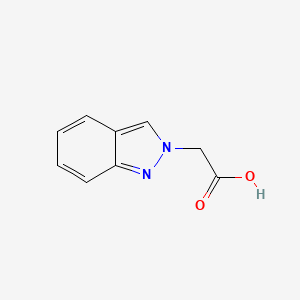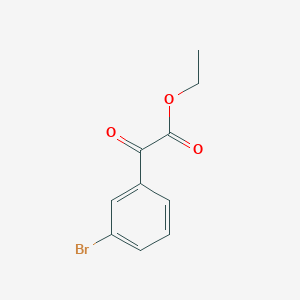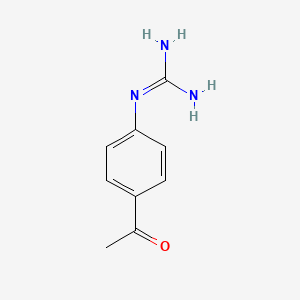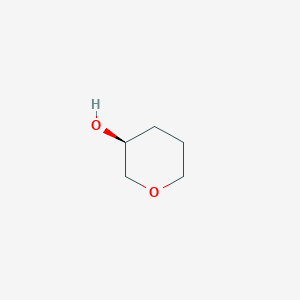
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and a methyl ester group at the 2-position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized in the presence of a suitable catalyst to yield the desired quinoxaline derivative. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to yield dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Coupling: Biaryl quinoxalines.
Scientific Research Applications
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival. The molecular targets and pathways involved are specific to the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methoxyquinoline-3-carboxaldehyde: Similar in structure but with a quinoline core instead of quinoxaline.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with similar substitution patterns.
Uniqueness
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKARKXODXILSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
